1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate
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Overview
Description
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a complex organic compound featuring a trifluoromethyl group attached to a benzo[d]thiazole ring, linked to an azetidinyl group, and further connected to another benzo[d]thiazole ring through a carboxylate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The trifluoromethyl group is introduced through electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide.
The azetidinyl group is then attached through a nucleophilic substitution reaction, where an azetidin-3-yl halide reacts with the benzo[d]thiazole derivative. Finally, the carboxylate linkage is formed by esterification, typically using a carboxylic acid and an alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidinyl group or the benzo[d]thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including antibacterial, antifungal, and anticancer activities.
Medicine: Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its trifluoromethyl and benzo[d]thiazole groups. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of a carboxylate.
2-(Trifluoromethyl)benzo[d]thiazole: Lacks the azetidinyl group and carboxylate linkage.
Azetidin-3-yl benzo[d]thiazole-2-carboxylate: Similar but without the trifluoromethyl group.
Uniqueness
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is unique due to the combination of its trifluoromethyl group, azetidinyl linkage, and dual benzo[d]thiazole rings. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and industrial applications.
Biological Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound features:
- Azetidine Ring : A four-membered nitrogen-containing ring that contributes to its structural uniqueness.
- Trifluoromethyl Group : Enhances lipophilicity and may influence biological activity.
- Benzo[d]thiazole Moieties : Known for diverse pharmacological properties, these aromatic structures enhance the compound's reactivity and interaction with biological targets.
The molecular formula is C17H15F3N4O2S2 with a molecular weight of approximately 428.45 g/mol.
Synthesis Methods
The synthesis typically involves several steps:
- Preparation of Benzo[d]thiazole Core : Cyclization of 2-aminothiophenol with carboxylic acid derivatives.
- Introduction of Trifluoromethyl Group : Achieved through electrophilic substitution using trifluoromethylating agents.
- Formation of Azetidinyl Group : Nucleophilic substitution where azetidin-3-yl halides react with benzo[d]thiazole derivatives.
- Carboxylate Linkage Formation : Esterification using carboxylic acids and alcohols under acidic conditions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, compounds containing thiadiazole structures have shown significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties .
Anticancer Properties
Benzothiazole derivatives are often investigated for their anticancer effects. The unique structure of this compound may allow it to interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest potential cytotoxic effects against various cancer cell lines .
The mechanism through which this compound exerts its biological effects is likely multifaceted, involving:
- Enzyme Inhibition : Interaction with enzymes such as topoisomerases or kinases, which are crucial in cellular processes like DNA replication and repair.
- Receptor Modulation : Binding to specific receptors may alter signaling pathways associated with cell growth and apoptosis .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is insightful:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
1-(4-Fluorobenzothiazol-2-yl)azetidin | Fluorobenzothiazole moiety | Moderate antimicrobial activity | Lacks trifluoromethyl group |
4-Methylthiadiazole | Simple thiadiazole structure | Antimicrobial properties | No azetidine ring |
2-(Trifluoromethyl)-1,3-benzothiazole | Trifluoromethyl group present | Antioxidant activity | No azetidine or carboxylate functionality |
1-(Benzo[d]thiazol-2-yl)azetidin | Similar azetidine structure | Limited biological studies available | Absence of trifluoromethyl and carboxylate groups |
Case Studies
Recent studies have focused on the synthesis and evaluation of related benzothiazole compounds for their pharmacological activities:
- Antitubercular Activity : New benzothiazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising inhibitory concentrations compared to standard drugs .
- Anticancer Studies : Compounds derived from benzothiazoles have demonstrated significant cytotoxicity against various cancer cell lines, with some showing IC50 values in the low micromolar range .
Properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)11-4-3-7-14-15(11)24-18(29-14)25-8-10(9-25)27-17(26)16-23-12-5-1-2-6-13(12)28-16/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJHRKYSSXWBKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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